Cas no 924232-60-0 (6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid)
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- <br>1-isopropyl-6-(5-methylthien-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- AKOS033804264
- 6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Z220535322
- 924232-60-0
- CS-0243215
- ZLB23260
- 6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo(3,4-b)pyridine-4-carboxylic acid
- 6-(5-methylthiophen-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-isopropyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
- EN300-26088
- G36951
- 6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
- 857-798-6
- 1-isopropyl-6-(5-methylthien-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid
-
- MDL: MFCD08691201
- Inchi: 1S/C15H15N3O2S/c1-8(2)18-14-11(7-16-18)10(15(19)20)6-12(17-14)13-5-4-9(3)21-13/h4-8H,1-3H3,(H,19,20)
- InChI Key: JZBKIDOGVSZETR-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C1=CC(C(=O)O)=C2C=NN(C2=N1)C(C)C
Computed Properties
- Exact Mass: 301.08849790Da
- Monoisotopic Mass: 301.08849790Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 96.3Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 482.1±45.0 °C at 760 mmHg
- Flash Point: 245.4±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M696238-50mg |
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid |
924232-60-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M696238-100mg |
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid |
924232-60-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M696238-500mg |
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid |
924232-60-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM482255-1g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95%+ | 1g |
$323 | 2023-01-19 | |
| Enamine | EN300-26088-0.05g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
| Enamine | EN300-26088-0.1g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95.0% | 0.1g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-26088-0.25g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
| Enamine | EN300-26088-0.5g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95.0% | 0.5g |
$175.0 | 2025-02-19 | |
| Enamine | EN300-26088-1.0g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
| Enamine | EN300-26088-2.5g |
6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
924232-60-0 | 95.0% | 2.5g |
$503.0 | 2025-02-19 |
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Suppliers
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 924232-60-0, known as 6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their unique structural properties and versatile reactivity. The presence of a 5-methylthiophen-2-yl group and a propan-2-yl substituent further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the importance of pyrazolo[3,4-b]pyridines in drug discovery and materials science. The 5-methylthiophen-2-yl moiety is particularly interesting due to its ability to engage in π–π interactions, which can significantly influence the electronic properties of the molecule. This makes it a valuable component in the design of advanced materials, such as organic semiconductors and sensors. Moreover, the propan-2-yl group introduces steric effects that can modulate the molecule's solubility and stability, making it suitable for a wide range of applications.
From a synthetic perspective, the construction of 6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid involves a series of intricate reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of intermediate compounds, such as substituted thiophenes and pyrazolo[3,4-b]pyridines, which are then subjected to coupling reactions under catalytic conditions. Recent advancements in catalytic methodologies have enabled higher yields and improved selectivity in these reactions, making the synthesis more efficient and scalable.
The pharmacological properties of this compound have also been extensively studied. Research has shown that 6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid exhibits potent bioactivity against various targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. Its ability to modulate these targets makes it a promising candidate for drug development programs targeting chronic conditions such as Alzheimer's disease and rheumatoid arthritis.
In addition to its therapeutic potential, this compound has shown remarkable performance in electronic applications. Its unique electronic structure allows it to function as an efficient charge transport material in organic electronics. Recent studies have demonstrated its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where it exhibits excellent charge mobility and stability under operational conditions. These findings underscore its versatility as a building block for advanced electronic devices.
Environmental considerations are also critical when evaluating compounds like 6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid. Researchers have investigated its biodegradability and ecological impact under various environmental conditions. Preliminary results suggest that the compound is not persistent in natural environments and can be effectively degraded by microbial activity under aerobic conditions. These findings are reassuring for its potential use in industrial settings where environmental safety is a priority.
Looking ahead, the development of novel synthetic routes for 6-(5-Methylthiophen-2-yli)-1-(propanonitrile) groups will be crucial for scaling up production while maintaining high purity standards. Additionally, further research into its pharmacokinetic properties will be essential for optimizing its therapeutic potential. Collaborative efforts between chemists, biologists, and engineers will undoubtedly drive innovation in this field and unlock new possibilities for this remarkable compound.
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